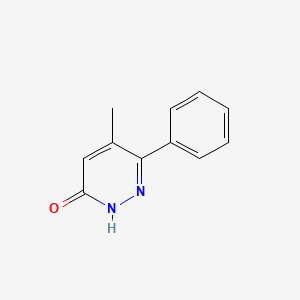
5-methyl-6-phenyl-3(2H)-Pyridazinone
Cat. No. B1622337
Key on ui cas rn:
33048-55-4
M. Wt: 186.21 g/mol
InChI Key: OUTZDCXYCPUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092311
Procedure details


A 24.4 g. portion of 5-methyl-6-phenyl-3(2H)-pyridazinone (prepared as described above) and 250 ml. of phosphorus oxychloride are heated on a steam bath for 6 hours. The reaction mixture is concentrated free of phosphorus oxychloride in vacuo and the concentrate is triturated with cold water. The resulting solid is filtered, washed with water, recrystallized twice from methanol and dried giving a white solid, m.p. 125°-126° C.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][NH:5][C:4](=O)[CH:3]=1.P(Cl)(Cl)([Cl:17])=O>>[CH3:1][C:2]1[CH:3]=[C:4]([Cl:17])[N:5]=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(NN=C1C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated free of phosphorus oxychloride in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the concentrate is triturated with cold water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized twice from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a white solid, m.p. 125°-126° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(N=NC1C1=CC=CC=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
